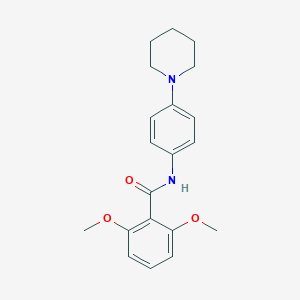![molecular formula C22H23N3O4S B278478 N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278478.png)
N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide, also known as MPB, is a chemical compound that has been widely studied for its potential use in scientific research. MPB is a synthetic compound that belongs to the class of benzofuran derivatives, which are known for their various biological activities.
Mecanismo De Acción
The mechanism of action of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act as an antioxidant and an anti-inflammatory agent. N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has been shown to inhibit the production of reactive oxygen species and to modulate the activity of various enzymes involved in oxidative stress. N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and to modulate the activity of various signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types and animal models. N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has been shown to improve cognitive function and to reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has also been extensively studied for its biological activities, making it a useful tool in research. However, there are also limitations to the use of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide in lab experiments. It has been shown to have low solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is not fully understood, which can limit its use in certain research applications.
Direcciones Futuras
There are several future directions for the study of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide. One area of research is the development of novel formulations of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide that improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide and the elucidation of its mechanism of action. Additionally, the potential use of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, is an area of active research.
Métodos De Síntesis
The synthesis of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves several steps, including the reaction of 3-methoxy-4-aminobenzoic acid with pentanoyl chloride to form 3-methoxy-4-(pentanoylamino)benzoic acid. This intermediate is then reacted with thiophosgene to form the desired product, N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide. The synthesis of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has been used as a tool in research to study the role of oxidative stress in disease development and to evaluate the efficacy of novel anti-cancer therapies.
Propiedades
Nombre del producto |
N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide |
|---|---|
Fórmula molecular |
C22H23N3O4S |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23N3O4S/c1-3-4-9-20(26)24-16-11-10-15(13-18(16)28-2)23-22(30)25-21(27)19-12-14-7-5-6-8-17(14)29-19/h5-8,10-13H,3-4,9H2,1-2H3,(H,24,26)(H2,23,25,27,30) |
Clave InChI |
KNJBFPHPFTXTHA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)OC |
SMILES canónico |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-furyl)acryloyl]-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278397.png)
![3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B278399.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278405.png)
![5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B278407.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}propanamide](/img/structure/B278408.png)
![N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide](/img/structure/B278409.png)
![Methyl 4-cyano-5-[(2,6-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278410.png)

![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B278417.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B278418.png)
![2,6-dimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278419.png)
![2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278421.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B278422.png)
![3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278423.png)